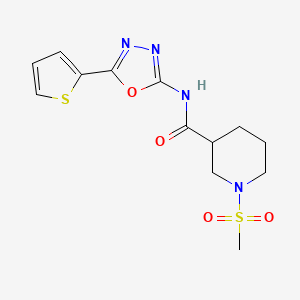

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide

Descripción

This compound features a piperidine core substituted with a methylsulfonyl group at the 1-position and a carboxamide linkage to a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in neurological and inflammatory pathways.

Propiedades

IUPAC Name |

1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4S2/c1-23(19,20)17-6-2-4-9(8-17)11(18)14-13-16-15-12(21-13)10-5-3-7-22-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWIENUYNKYLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide (CAS Number: 1058398-84-7) is a synthetic compound with potential biological activity. Its structure incorporates a piperidine ring, a thiophene moiety, and an oxadiazole group, which are known for various pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and potential anticancer effects.

Molecular Characteristics

- Molecular Formula : C₁₃H₁₆N₄O₄S₂

- Molecular Weight : 356.4 g/mol

- Structural Features :

- Methylsulfonyl group

- Thiophene ring

- Oxadiazole ring

Biological Activity Overview

The biological activity of the compound has been investigated through various studies focusing on its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against Mycobacterium tuberculosis strains, particularly monoresistant strains. The compound's structural features contribute to its metabolic stability and bioavailability, which are crucial for its therapeutic efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound 3a | Mycobacterium tuberculosis | 0.5 |

| Compound X | Staphylococcus aureus | 12.5 |

| Compound Y | Candida albicans | 6.25 |

Antifungal Activity

The compound's potential antifungal activity has been highlighted in studies examining its effects on various fungal strains. For example, oxadiazole derivatives have demonstrated strong inhibitory effects against Fusarium oxysporum, outperforming commercial fungicides like hymexazol .

Table 2: Antifungal Efficacy of Oxadiazole Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Fusarium oxysporum | 32 |

| Compound B | Candida albicans | 28 |

Case Studies and Research Findings

-

Case Study on Antimicrobial Properties :

A study published in the journal Pharmaceuticals reported that derivatives similar to the target compound exhibited promising activity against resistant bacterial strains, with a focus on structural modifications enhancing their efficacy . -

Antifungal Research :

In another investigation, various oxadiazole-based compounds were synthesized and tested against fungal pathogens. The results indicated that specific substitutions on the oxadiazole ring significantly improved antifungal activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research indicates that compounds containing thiophene and oxadiazole structures exhibit significant antiviral properties. The presence of the piperidine ring enhances the bioactivity of these compounds. Studies have shown that derivatives similar to this compound can inhibit viral replication by targeting specific viral enzymes or receptors, making them candidates for further development as antiviral agents .

Antifungal Activity

The compound has demonstrated promising antifungal activity against various strains of fungi. In vitro studies have shown that it exhibits significant inhibitory effects against pathogens such as Fusarium oxysporum, outperforming conventional antifungal agents like hymexazol. Structure-activity relationship (SAR) studies suggest that the methylsulfonyl group contributes to the enhanced antifungal efficacy .

Antitumor Potential

Similar compounds have been evaluated for their antitumor properties, with some showing the ability to inhibit tubulin polymerization, a critical process in cancer cell division. The incorporation of the oxadiazole moiety is believed to play a crucial role in modulating biological activity against cancer cells .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Analog: 1-(Benzenesulfonyl)-N-[5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Piperidine-3-Carboxamide (BE45614)

Key Differences :

- Sulfonyl Group: BE45614 substitutes the methylsulfonyl group with a bulkier benzenesulfonyl moiety. This increases lipophilicity (logP ≈ 3.2 vs.

- Oxadiazole Substituent : The 3,4-dimethoxyphenyl group in BE45614 introduces methoxy electron-donating effects, contrasting with the electron-rich thiophene in the target compound. This may alter binding affinity in kinase or protease inhibition assays.

- Molecular Weight : BE45614 (472.51 g/mol) is heavier than the target compound (~386.42 g/mol, estimated), which could influence pharmacokinetic properties like diffusion rates.

Table 1: Physicochemical Comparison

Thiadiazole-Based Analogs (EP 3 227 284 B1)

Example Compounds :

- P1 : 5-(4-Chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

- P2 : 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide

Key Comparisons :

- Heterocycle Core : Thiadiazole (S instead of O in oxadiazole) in P1/P2 vs. oxadiazole in the target compound. Thiadiazoles exhibit higher metabolic stability but reduced hydrogen-bonding capacity .

- Sulfonyl/Sulfanyl Groups : P2’s ethylsulfonyl group is structurally analogous to the methylsulfonyl in the target compound. Ethylsulfonyl may confer longer half-life due to slower oxidative metabolism compared to methylsulfonyl.

Table 2: Functional Group Impact

| Group | Target Compound | P2 |

|---|---|---|

| Sulfonyl | Methylsulfonyl | Ethylsulfonyl |

| Heterocycle | Oxadiazole | Thiadiazole |

| Key Substituent | Thiophene | Trifluoromethyl |

Fluorophenyl-Substituted Analogs

Example Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Key Comparisons :

- Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes.

- Core Structure: Pyrrolidine vs. piperidine in the target compound.

Research Findings and Implications

- Synthetic Accessibility : The methylsulfonyl group in the target compound simplifies synthesis compared to benzenesulfonyl analogs (e.g., BE45614), which require aromatic coupling steps .

- Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas fluorophenyl or trifluoromethyl groups (as in P1/P2) resist degradation .

- Target Selectivity : Thiophene’s π-electron density may favor interactions with aromatic residues in COX-2 or 5-LOX enzymes, while dimethoxyphenyl groups (BE45614) could target serotonin receptors .

Q & A

Q. What are the key synthetic strategies for synthesizing 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-3-carboxamide?

The synthesis involves multi-step organic reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring : Thiosemicarbazide derivatives are reacted with carbon disulfide under basic conditions, followed by cyclization (e.g., using POCl₃ or H₂SO₄) .

- Step 2: Introduction of the thiophene moiety : A coupling reaction (e.g., Suzuki-Miyaura or nucleophilic substitution) attaches the thiophen-2-yl group to the oxadiazole ring .

- Step 3: Piperidine-3-carboxamide functionalization : The piperidine ring is sulfonylated (methylsulfonyl group) via reaction with methanesulfonyl chloride in the presence of a base like triethylamine .

- Step 4: Final coupling : Amide bond formation between the oxadiazole-thiophene intermediate and the sulfonylated piperidine-carboxamide is achieved using coupling agents like EDCI/HOBt .

Critical parameters : Temperature (80–120°C), solvent choice (DMF or THF), and reaction time (6–24 hours) significantly impact yield and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons), oxadiazole (δ 8.1–8.5 ppm), and piperidine (δ 2.5–3.5 ppm for aliphatic protons) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak ([M+H]⁺) and fragment ions corresponding to the methylsulfonyl and oxadiazole groups .

- FT-IR : Identifies carbonyl (1650–1700 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

- X-ray crystallography (if crystalline): Resolves stereochemical details and confirms the spatial arrangement of functional groups .

Q. What initial biological screening approaches are recommended?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition studies : Assess interactions with targets like cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict bioactivity?

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to identify favorable reaction pathways for oxadiazole ring formation .

- Molecular docking : Predict binding affinities to biological targets (e.g., COX-2) by simulating interactions between the compound’s sulfonyl group and active-site residues .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and guide structural modifications .

Q. How to resolve contradictions between theoretical predictions and experimental bioactivity data?

- Case example : If computational models predict high COX-2 affinity but in vitro assays show low inhibition:

- Statistical analysis : Apply multivariate regression to identify variables (e.g., substituent electronegativity) correlating with bioactivity .

Q. What methodologies improve yield and purity during scale-up?

- Process optimization :

- Purification strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.